1,2,3,4-Tetrahydroisoquinolin-7-amine

Phenylethanolamine N-methyltransferase inhibition α₂-adrenoceptor affinity CNS drug discovery

1,2,3,4-Tetrahydroisoquinolin-7-amine (7-amino-THIQ, CAS 72299-68-4) is a bicyclic secondary amine (C₉H₁₂N₂, MW 148.21) comprising a benzene ring fused to a partially saturated piperidine ring with a primary amino substituent at the 7-position. The tetrahydroisoquinoline (THIQ) scaffold is classified as a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting cancer, pain, gout, and neurodegenerative diseases.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 72299-68-4
Cat. No. B1314433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-7-amine
CAS72299-68-4
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC(=C2)N
InChIInChI=1S/C9H12N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6,10H2
InChIKeyVMEDBFRQSKKEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroisoquinolin-7-amine (CAS 72299-68-4): Core Pharmacophore vs. Generic THIQ Building Blocks


1,2,3,4-Tetrahydroisoquinolin-7-amine (7-amino-THIQ, CAS 72299-68-4) is a bicyclic secondary amine (C₉H₁₂N₂, MW 148.21) comprising a benzene ring fused to a partially saturated piperidine ring with a primary amino substituent at the 7-position . The tetrahydroisoquinoline (THIQ) scaffold is classified as a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs targeting cancer, pain, gout, and neurodegenerative diseases . The 7-amino substituent imparts a strongly electron-donating character (Hammett σₘ = −0.16) that fundamentally alters both the electronic landscape of the aromatic ring and the hydrogen-bonding capacity relative to the unsubstituted parent (7-H), hydroxyl, methoxy, or electron-withdrawing 7-substituted analogs [1]. This single-point variation dictates target selectivity profiles, synthetic derivatization routes, and ultimately the decision of which THIQ building block to procure for a given medicinal chemistry program.

Why 1,2,3,4-Tetrahydroisoquinolin-7-amine Cannot Be Replaced by Other Amino-THIQ Regioisomers or 7-Substituted Analogs


The assumption that any amino-substituted tetrahydroisoquinoline or any 7-substituted THIQ can serve as a drop-in replacement for 7-amino-THIQ is contradicted by quantitative structure-activity relationship (QSAR) data demonstrating that the 7-NH₂ group occupies a unique position in both electronic parameter space and biological selectivity space [1]. The electron-donating amino substituent (σₘ = −0.16) produces opposite selectivity vectors at phenylethanolamine N-methyltransferase (PNMT) versus the α₂-adrenoceptor compared to electron-withdrawing groups such as nitro (σₘ = +0.71) or sulfonamide [1]. Regioisomeric translocation of the amino group from the 7- to the 6-position abolishes orexin 1 (OX₁) receptor antagonism (Ke > 10,000 nM for 6-substituted vs. 23.7 nM for potent 7-substituted analogs) [2]. Even among 7-substituted THIQs, the NH₂ group confers a distinct PNMT Ki of 27 µM and α₂ Ki of 3.1 µM, compared to 7-OH (PNMT Ki = 2.6 µM) or 7-NO₂ (PNMT Ki = 0.41 µM), meaning that potency and selectivity cannot be inferred by interpolation across substituents [1]. These differences are not incremental; they represent discrete, mechanistically grounded decision points for procurement.

1,2,3,4-Tetrahydroisoquinolin-7-amine: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


PNMT vs. α₂-Adrenoceptor Selectivity: 7-NH₂ Outperforms 7-H, 7-OH, and 7-OMe in Target Discrimination

In a systematic panel of 7-substituted tetrahydroisoquinolines evaluated for PNMT inhibitory activity and α₂-adrenoceptor binding, compound 9 (R = NH₂) exhibited a PNMT Ki of 27 ± 3 µM and an α₂ Ki of 3.1 ± 0.1 µM, yielding a PNMT/α₂ selectivity ratio (B/A) of 0.11 [1]. The unsubstituted parent compound 4 (R = H) showed PNMT Ki = 9.7 ± 0.4 µM and α₂ Ki = 0.35 ± 0.11 µM (selectivity ratio 0.036), while the 7-hydroxy analog (32) gave PNMT Ki = 2.6 ± 0.1 µM and α₂ Ki = 2.2 ± 0.2 µM (selectivity ratio 0.85), and the 7-methoxy analog (33) gave PNMT Ki = 21 ± 2 µM and α₂ Ki = 0.47 ± 0.04 µM (selectivity ratio 0.022) [1]. The 7-nitro analog (8) inverted the selectivity profile, with PNMT Ki = 0.41 ± 0.05 µM and α₂ Ki = 4.3 ± 0.3 µM (selectivity ratio 10) [1]. All assays used radioligand displacement under competitive conditions at pH 8.0 (PNMT) and pH 7.7 (α₂).

Phenylethanolamine N-methyltransferase inhibition α₂-adrenoceptor affinity CNS drug discovery selectivity profiling

Electronic Parameter Differentiation: 7-NH₂ Occupies a Unique σₘ Space Enabling QSAR-Guided Selectivity Design

The three-parameter QSAR equation derived for PNMT inhibition (pKi = 0.599π − 0.0725MR + 1.55σₘ + 5.80; n = 27, r = 0.885) and for α₂-adrenoceptor affinity (pKi = 0.599π − 0.0542MR − 0.951σₘ + 6.45; n = 27, r = 0.917) reveals that the coefficient of σₘ is positive (+1.55) for PNMT but negative (−0.951) for the α₂-adrenoceptor [1]. Since the 7-amino group has σₘ = −0.16 (electron-donating), its contribution to PNMT affinity is unfavorable (−0.25 log units) while its contribution to α₂ affinity is favorable (+0.15 log units) relative to a σₘ = 0 substituent [1]. By contrast, the 7-NO₂ group (σₘ = +0.71) contributes +1.10 log units to PNMT affinity but −0.68 log units to α₂ affinity, explaining its inverted selectivity [1]. The 7-CF₃ group (σₘ = +0.43) and 7-SO₂Me group (σₘ = +0.60) follow the same electron-withdrawing trend [1].

QSAR Hammett sigma meta CoMFA electrostatic interaction

6-Position vs. 7-Position Substitution: 7-Substituted THIQs Are Essential for OX₁ Receptor Antagonism

A comprehensive structure-activity relationship study of tetrahydroisoquinoline-based orexin receptor antagonists demonstrated that 7-substituted THIQs exhibit potent OX₁ antagonism (compound 10c, 7-propoxy, Ke = 23.7 ± 7.9 nM), whereas the corresponding 6-substituted alkoxy series (compounds 17a–f) were uniformly inactive at OX₁ (all Ke > 10,000 nM, with <50% inhibition at 10 µM) [1]. The 6-amino subseries (compounds 25a–26g) showed only modest OX₁ activity, with the best compound (26a) achieving Ke = 427 nM—an 18-fold potency loss compared to the 7-substituted lead 10c [1]. Notably, both 7- and 6-substituted series showed negligible OX₂ activity, confirming that the 7-position is not merely potency-enhancing but is a gatekeeper for OX₁ engagement [1]. The paper explicitly states: 'We found that 7-substituted tetrahydroisoquinolines showed potent antagonism of OX₁, indicating that the 7-position is important for OX₁ antagonism' [1].

Orexin 1 receptor OX1 antagonist addiction therapeutics regioselectivity

Fibrinogen Receptor Antagonist Activity: 7-Amino-THIQ-Containing Derivatives Achieve Sub-Micromolar Platelet Aggregation Inhibition

Derivatives incorporating the 7-amino-1,2,3,4-tetrahydroisoquinoline fragment as a core scaffold element were synthesized and evaluated as fibrinogen receptor (αIIbβ₃ integrin) antagonists. One representative derivative (THIQA) inhibited ADP-induced platelet aggregation with an IC₅₀ of 0.55 µM and arachidonic acid (AA)-induced aggregation with an IC₅₀ of 0.45 µM in washed human platelets [1]. These IC₅₀ values were reported to be 182–491-fold lower (more potent) than other tetrahydroisoquinoline-based comparator compounds evaluated in the same study [1]. The 7-amino group serves as the critical attachment point for the isophthalic acid pharmacophore; removal or relocation of the amino group abolishes activity [1].

Fibrinogen receptor antagonist GPIIb/IIIa platelet aggregation antithrombotic

Solid-Phase Handling Differentiation: 7-Amino-THIQ Exhibits a Lower Melting Range (110–125°C) Than 5-Amino-THIQ (150–155°C), Impacting Weighing and Formulation Workflows

Vendor technical specifications indicate that 1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 72299-68-4) is a solid at 20°C with a melting point range of 110–125°C and a minimum purity specification of 97% . In comparison, the 5-amino regioisomer (1,2,3,4-tetrahydroisoquinolin-5-amine, CAS 115955-90-3) exhibits a significantly higher melting range of 150–155°C at equivalent purity (≥98%) . The 35–40°C difference in melting point reflects differences in crystal packing energetics driven by the position of the amino substituent and has practical implications for automated solid-dispensing workflows, thermal stability during storage, and solubilization protocols.

Physicochemical properties melting point solid-phase handling compound management

1,2,3,4-Tetrahydroisoquinolin-7-amine: Evidence-Backed Procurement Scenarios for Drug Discovery and Chemical Biology


CNS Drug Discovery: PNMT Inhibitor Lead Generation Requiring α₂-Adrenoceptor Selectivity

Programs targeting phenylethanolamine N-methyltransferase (PNMT) for hypertension or CNS disorders should source 7-amino-THIQ as the core scaffold. The quantitative selectivity data (PNMT Ki = 27 µM; α₂ Ki = 3.1 µM; ratio = 0.11) provides a defined baseline that is 3.1-fold more α₂-sparing than the unsubstituted parent 7-H scaffold and dramatically distinct from the 7-NO₂ analog (selectivity ratio = 10 in the opposite direction) [1]. The validated QSAR models allow medicinal chemists to prospectively calculate the impact of further N-functionalization on selectivity using the σₘ, π, and MR parameters established for this scaffold class [1].

Orexin 1 Receptor Antagonist Development for Addiction Therapeutics

For OX₁ receptor antagonist programs, the literature unequivocally demonstrates that the 7-position of the tetrahydroisoquinoline nucleus is essential for target engagement (Ke = 23.7 nM for 7-substituted leads vs. >10,000 nM for all 6-substituted analogs) [2]. The 7-amino-THIQ building block provides the correct regiochemical vector for diversification, and the primary amine serves as a versatile synthetic handle for attachment of alkoxy, acyl, sulfonyl, or alkyl substituents that explore the OX₁ pharmacophore. The 18-fold superiority of 7-substituted over the best 6-amino analog (427 nM) confirms that regioisomeric substitution at the 6-position is not a viable fallback [2].

Antithrombotic Drug Discovery: Fibrinogen Receptor (GPIIb/IIIa) Antagonist Scaffold

Research groups pursuing non-peptide fibrinogen receptor antagonists can utilize 7-amino-THIQ as the central scaffold for constructing isophthalic acid conjugates. The published data demonstrate that 7-amino-THIQ-derived antagonists achieve IC₅₀ values of 0.45–0.55 µM against human platelet aggregation, representing a 182–491-fold potency gain over comparator THIQ derivatives [3]. The 7-amino group is mechanistically essential as the linker attachment point to the isophthalic acid pharmacophore, and this building block has been validated in washed human platelet assays with FITC-fibrinogen binding confirmation [3].

Combinatorial Library Synthesis Requiring Regiochemically Defined Amino-THIQ Intermediates

The patent literature explicitly claims methods for preparing 7-amino-tetrahydroisoquinoline ring compounds as privileged scaffolds for combinatorial library production, citing their utility in generating diverse compound collections for metalloproteinase and kinase inhibitor screening [4]. The tert-butyl carbamate (Boc)-protected derivative (CAS 171049-41-5) is a commercially available advanced intermediate that enables selective N-2 functionalization while preserving the 7-amino group for subsequent diversification via amide coupling, sulfonylation, or reductive amination, as documented in multiple pharmaceutical patents including WO2016/90079 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroisoquinolin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.